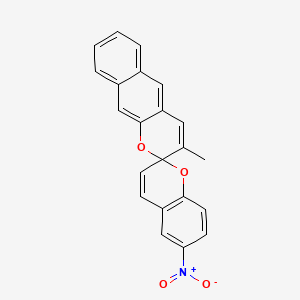
Spiro(2H-1-benzopyran-2,2'-2H-naphtho(2,3-b)pyran), 6-nitro-3'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl-: is a complex organic compound known for its unique structural properties and photochromic behavior This compound belongs to the class of spiropyrans, which are characterized by their ability to undergo reversible transformations between two distinct forms when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- typically involves multi-step organic reactions. One common method includes the condensation of 2H-naphtho(2,3-b)pyran with 2H-1-benzopyran in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the study of light-induced molecular transformations.
Biology: Investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and photodynamic therapy.
Industry: Utilized in the development of smart materials, such as photochromic lenses and coatings.
Mechanism of Action
The mechanism of action of Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- involves its ability to undergo reversible photochromic transformations. Upon exposure to ultraviolet (UV) light, the compound transitions from a colorless leuco form to a colored merocyanine form. This transformation is facilitated by the breaking and forming of specific chemical bonds within the molecule, leading to a change in its electronic structure and absorption properties.
Comparison with Similar Compounds
Similar Compounds
- Spiro(2H-1-benzopyran-2,2’-indoline), 6-nitro-1’,3’,3’-trimethyl-
- 1’,3’,3’-Trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indoline)
- 6’-Nitro-3-methylspiro(2H-naphtho(2,3-b)pyran-2,2’-2Hbenzopyran)
Uniqueness
Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- is unique due to its specific structural arrangement and the presence of both nitro and methyl groups. These features contribute to its distinct photochromic behavior and enhanced reactivity compared to other similar compounds. Its ability to undergo reversible transformations under light exposure makes it particularly valuable in applications requiring dynamic and responsive materials.
Properties
CAS No. |
73928-06-0 |
|---|---|
Molecular Formula |
C22H15NO4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-methyl-6'-nitrospiro[benzo[g]chromene-2,2'-chromene] |
InChI |
InChI=1S/C22H15NO4/c1-14-10-18-11-15-4-2-3-5-16(15)13-21(18)27-22(14)9-8-17-12-19(23(24)25)6-7-20(17)26-22/h2-13H,1H3 |
InChI Key |
SYMLYDQNLPMICL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2OC14C=CC5=C(O4)C=CC(=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


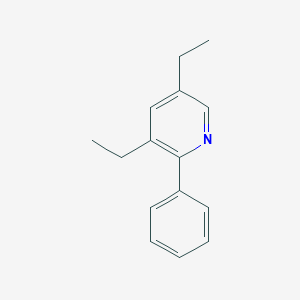
![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)


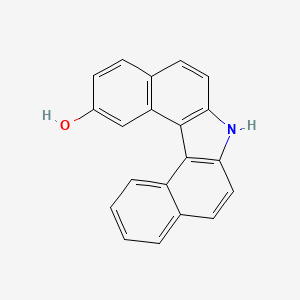

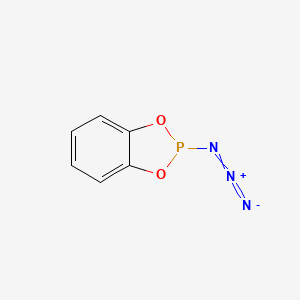
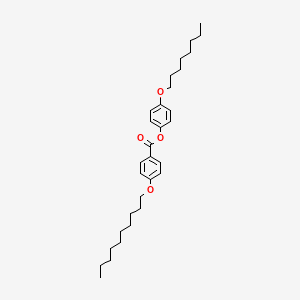
![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)
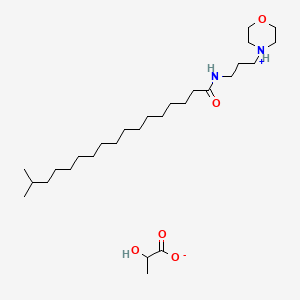
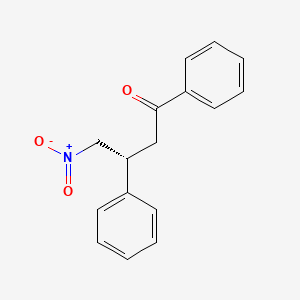
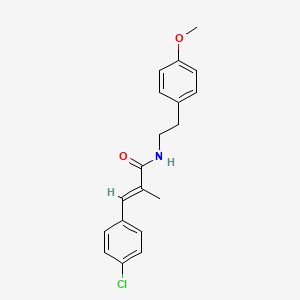
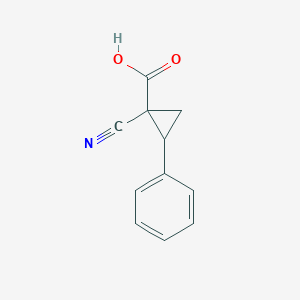
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
